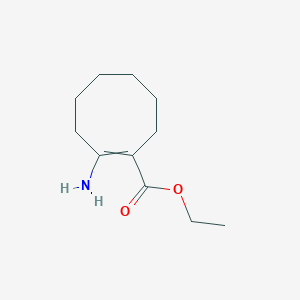
2-(2-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound that features a pyrrolidine ring attached to a chloropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of 2-chloropyridine with pyrrolidine under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: 2-(2-Chloropyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(2-Chloropyridin-3-yl)pyrrolidine-1-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the chloropyridine moiety can influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
2-(2-Chloropyridin-3-yl)pyrrolidine-1-methanol: Similar structure but with an alcohol group instead of an aldehyde.
2-(2-Chloropyridin-3-yl)pyrrolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(2-Chloropyridin-3-yl)pyrrolidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness: 2-(2-Chloropyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of both the aldehyde group and the chloropyridine moiety, which allows for a wide range of chemical modifications and applications. The combination of these functional groups provides versatility in synthetic chemistry and potential for diverse biological activities.
Propriétés
Formule moléculaire |
C10H11ClN2O |
|---|---|
Poids moléculaire |
210.66 g/mol |
Nom IUPAC |
2-(2-chloropyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C10H11ClN2O/c11-10-8(3-1-5-12-10)9-4-2-6-13(9)7-14/h1,3,5,7,9H,2,4,6H2 |
Clé InChI |
BYPTVTXUXUDXBR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C=O)C2=C(N=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


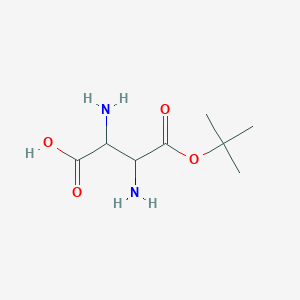
![6-Bromo-2-[2-[3-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11821859.png)


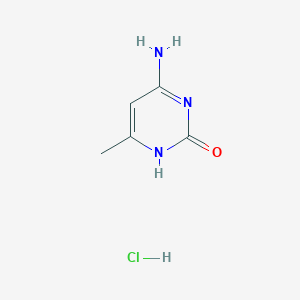
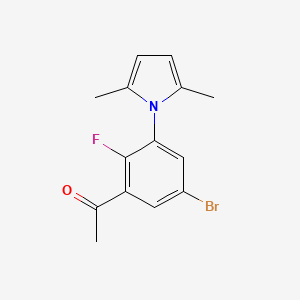
![N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine](/img/structure/B11821891.png)

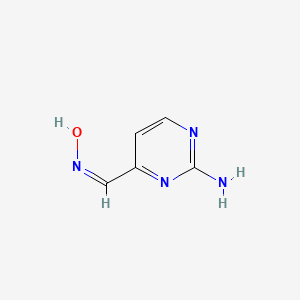
![Bis[2-(2-bromoisobutyryloxy)-undecyl] disulphide](/img/structure/B11821916.png)
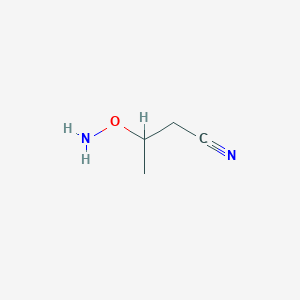
![tert-butyl 2-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate](/img/structure/B11821940.png)
![N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine](/img/structure/B11821943.png)
